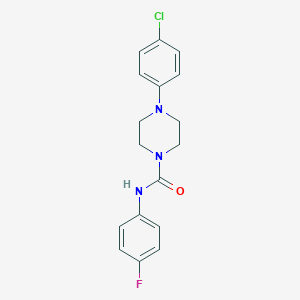
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide, also known as CPFPX, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a receptor protein that is involved in the regulation of various physiological and pathological processes in the brain and other organs.
Wirkmechanismus
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in the regulation of various physiological and pathological processes in the brain and other organs. By blocking the activation of mGluR5, 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide inhibits the downstream signaling pathways that are involved in the regulation of synaptic plasticity, learning, and memory. This mechanism of action makes 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide a potential therapeutic agent for the treatment of several neurological and psychiatric disorders.
Biochemical and physiological effects:
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been shown to have several biochemical and physiological effects in animal models and in vitro studies. This compound has been shown to reduce anxiety-like behavior in animal models, and to have antidepressant-like effects in the forced swim test. 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has also been shown to reduce the reinforcing effects of drugs of abuse, and to attenuate the development of tolerance to opioids. In vitro studies have shown that 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide can modulate the release of several neurotransmitters, including dopamine, glutamate, and GABA.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Another advantage is that 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been extensively studied in animal models and in vitro studies, which provides a wealth of information on its pharmacological properties and potential therapeutic applications. However, one limitation is that 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has not been extensively studied in clinical trials, which limits our understanding of its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide. One direction is to study the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders, such as anxiety, depression, addiction, and schizophrenia. Another direction is to study the role of mGluR5 in the regulation of synaptic plasticity, learning, and memory, and to explore the potential of 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide as a tool for modulating these processes. Additionally, future research could focus on the development of new compounds that are based on the structure of 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide, and that have improved pharmacological properties and therapeutic potential.
Synthesemethoden
The synthesis of 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide involves several steps, including the reaction of 4-chloroaniline with 4-fluorobenzaldehyde to form 4-(4-chlorophenyl)-4-fluorobenzaldehyde, which is then reacted with piperazine to form 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in the treatment of several neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. 4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide has also been used to study the role of mGluR5 in the regulation of synaptic plasticity, learning, and memory.
Eigenschaften
Molekularformel |
C17H17ClFN3O |
|---|---|
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H17ClFN3O/c18-13-1-7-16(8-2-13)21-9-11-22(12-10-21)17(23)20-15-5-3-14(19)4-6-15/h1-8H,9-12H2,(H,20,23) |
InChI-Schlüssel |
AJPRWVRRJGGQOG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



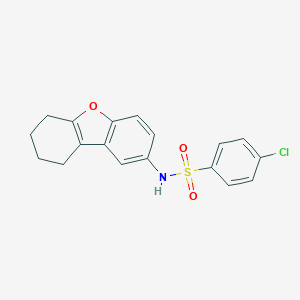
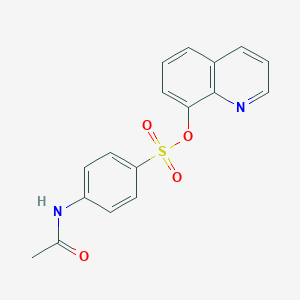
![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
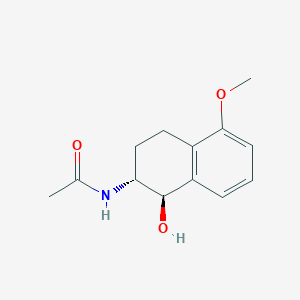
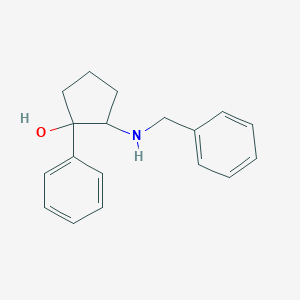
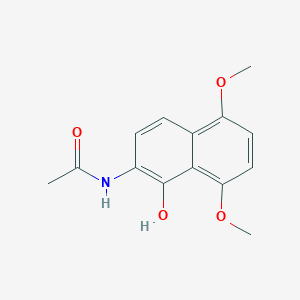
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)

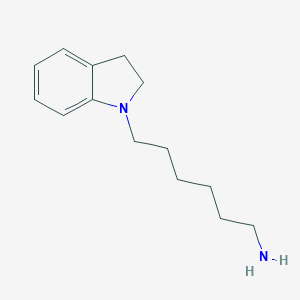
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
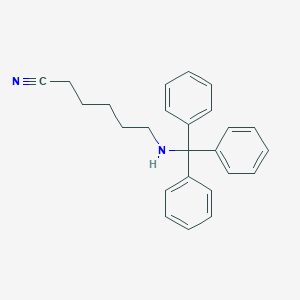
![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)